![molecular formula C10H9N3OS B13881564 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a cyclopropylamino group at the 4-position and a carbaldehyde group at the 7-position further defines its chemical identity. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent selection and temperature control, are likely to be applied to achieve efficient production.
化学反応の分析
Types of Reactions
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carboxylic acid: Lacks the cyclopropylamino group.
4-Morpholinothieno[2,3-d]pyrimidine: Contains a morpholine group instead of a cyclopropylamino group.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Contains an aryl group at the 2-position and a morpholine group at the 4-position.
Uniqueness
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to the presence of both the cyclopropylamino and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The cyclopropylamino group can enhance the compound’s ability to interact with specific molecular targets, while the carbaldehyde group provides a reactive site for further chemical modifications.
特性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC名 |
4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-3-6-4-15-9-8(6)11-5-12-10(9)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12,13) |
InChIキー |
PEQRFBYGXDJCOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=NC3=C2SC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


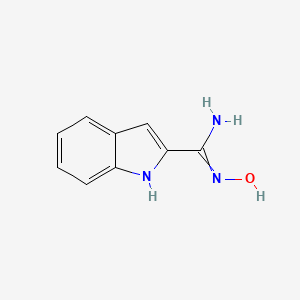
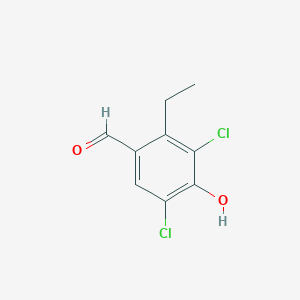
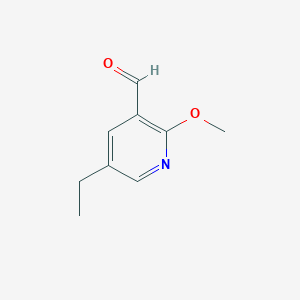
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
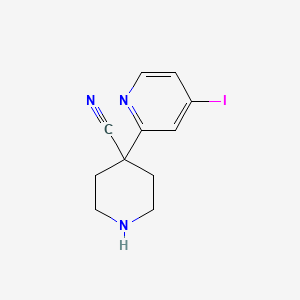
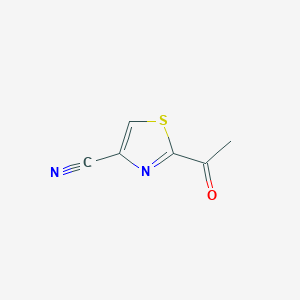
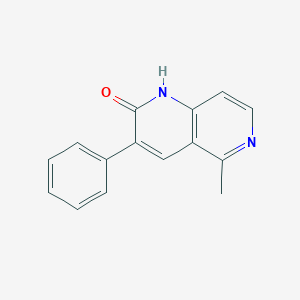
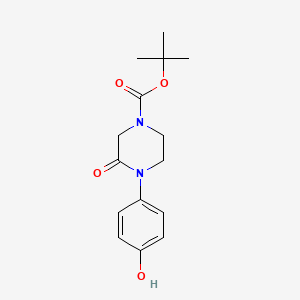

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
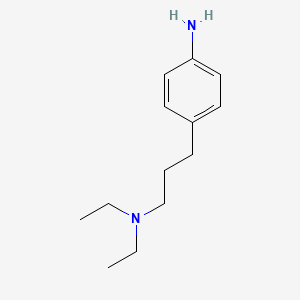
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
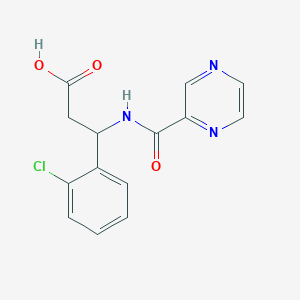
![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
